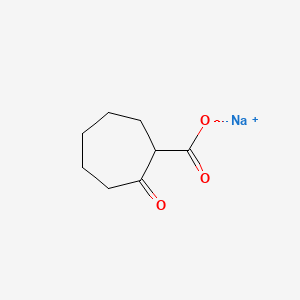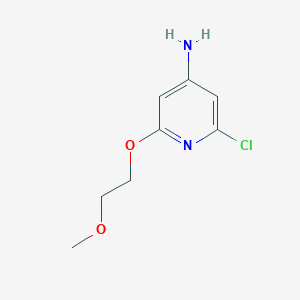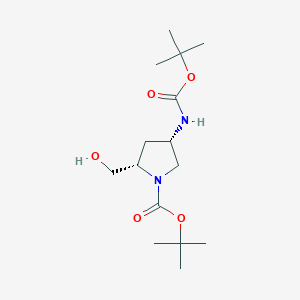
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8F2N2O3. This compound is characterized by the presence of amino, nitro, and fluoro groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol typically involves the nitration of 4,5-difluoroaniline followed by a series of reactions to introduce the amino and hydroxyl groups. One common method includes the diazotization of 4,5-difluoroaniline, followed by a reaction with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino, nitro, and fluoro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Amino-2-(4-nitrophenyl)ethan-1-ol
- 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol
- 2-Amino-2-(4,5-dichlorophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and applications .
特性
分子式 |
C8H8F2N2O3 |
|---|---|
分子量 |
218.16 g/mol |
IUPAC名 |
2-amino-2-(4,5-difluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8F2N2O3/c9-5-1-4(7(11)3-13)8(12(14)15)2-6(5)10/h1-2,7,13H,3,11H2 |
InChIキー |
XXWJLHGMWTYSRC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)





![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)



